2-Amino-6-bromo-3,4-dimethoxybenzaldehyde
Description
2-Amino-6-bromo-3,4-dimethoxybenzaldehyde is a substituted benzaldehyde derivative featuring an amino group at position 2, a bromine atom at position 6, and methoxy groups at positions 3 and 4. For instance, describes the synthesis of 2-bromo-3,4-dimethoxybenzaldehyde (CAS 2695-47-8) via regioselective bromination of isovanillin followed by methylation .
Its CAS registration (2695-47-8, modified for amino substitution) underscores its relevance in chemical databases .
Properties
IUPAC Name |
2-amino-6-bromo-3,4-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-3-6(10)5(4-12)8(11)9(7)14-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOUAOZCYNHDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)N)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3,4-dimethoxybenzaldehyde typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by the introduction of an amino group. One common method includes:
Bromination: 3,4-Dimethoxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The amino group can participate in condensation reactions to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 2-Amino-6-bromo-3,4-dimethoxybenzoic acid.
Reduction: 2-Amino-6-bromo-3,4-dimethoxybenzyl alcohol.
Scientific Research Applications
2-Amino-6-bromo-3,4-dimethoxybenzaldehyde is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3,4-dimethoxybenzaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming covalent or non-covalent bonds with enzymes or receptors. The exact pathways and molecular targets vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Table 1: Substituent Effects on Electronic Properties
Amino Group vs. Nitro or Hydroxy Substituents
The amino group distinguishes the target compound from analogs like o-Nitro-3,4-dimethoxybenzaldehyde () and 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde (). The amino group’s electron-donating nature increases electron density at the aromatic ring, enhancing nucleophilic substitution reactivity compared to nitro groups (strong electron-withdrawing) or hydroxy groups (moderate electron-donating). For example, o-Nitro-3,4-dimethoxybenzaldehyde undergoes condensation reactions to form cinnamic acids , whereas the amino group in the target compound may facilitate Schiff base formation or metal coordination.
Biologically, bromophenol derivatives with hydroxy groups () exhibit activities such as antioxidant and antimicrobial effects . The amino group could augment these properties by enabling hydrogen bonding or interactions with biological targets like enzymes.
Steric and Solubility Considerations
The presence of two methoxy groups in 2-Amino-6-bromo-3,4-dimethoxybenzaldehyde enhances solubility in organic solvents compared to less-polar analogs. However, steric hindrance from the bromo and methoxy groups may slow reactions at the aldehyde position. In contrast, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde () lacks the 4-methoxy group, reducing steric bulk but increasing polarity due to the hydroxy group .
Biological Activity
2-Amino-6-bromo-3,4-dimethoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.
- Molecular Formula: C9H10BrNO3
- Molecular Weight: 245.09 g/mol
- CAS Number: 72943011
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various substituted benzaldehydes, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies reveal that the compound induces apoptosis in human cancer cells, particularly in breast and colon cancer models. This effect is attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Study: Breast Cancer Cell Line MCF-7
In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
The biological activity of this compound can be explained through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in bacteria and cancer cells.
- Reactive Oxygen Species Generation : By inducing oxidative stress, it leads to cellular damage and apoptosis in cancer cells.
- Cell Cycle Arrest : Studies suggest that it can induce G1 phase arrest in cancer cells, preventing further proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
